molecular formula C16H10N2O3S B6154818 2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one CAS No. 384361-22-2

2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one

Cat. No. B6154818
CAS RN: 384361-22-2
M. Wt: 310.3
InChI Key:
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Description

“2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one” is a compound based on 2-aminobenzothiazole . Benzothiazoles (BTAs) are an important class of bicyclic heterocycles that play a key role in the design of biologically active compounds . Molecules with a benzothiazole moiety have a pronounced spectrum of biological activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc . One-pot multicomponent reactions with the participation of 2-aminobenzothiazole are a promising trend in the synthesis of its bioactive derivatives . They have a number of advantages: they are simple in experimental execution, are characterized by high yields of the target products in a relatively short reaction time, and more often proceed in the absence of a solvent .


Chemical Reactions Analysis

One example of a green multicomponent synthesis is the three-component reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation in the absence of a solvent using Sc (OTf) 3 as an initiator . The method is based on a tandem reaction involving activation of the carbonyl group, the Knoevenagel condensation, nucleophilic addition of an azole followed by intramolecular cyclization to obtain products .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one involves the condensation of 2-amino-3-(1,3-benzothiazol-2-yl)-4H-chromen-4-one with salicylaldehyde followed by oxidation to yield the final product.", "Starting Materials": [ "2-amino-3-(1,3-benzothiazol-2-yl)-4H-chromen-4-one", "Salicylaldehyde", "Acetic acid", "Sodium acetate", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-(1,3-benzothiazol-2-yl)-4H-chromen-4-one (1.0 g) and salicylaldehyde (1.2 g) in acetic acid (10 mL) and add sodium acetate (1.5 g).", "Step 2: Heat the reaction mixture at 80°C for 4 hours with stirring.", "Step 3: Cool the reaction mixture to room temperature and filter the solid product.", "Step 4: Wash the solid product with water and dry it under vacuum.", "Step 5: Dissolve the solid product in ethanol (10 mL) and add hydrogen peroxide (1.0 mL, 30% w/w).", "Step 6: Heat the reaction mixture at 60°C for 2 hours with stirring.", "Step 7: Cool the reaction mixture to room temperature and filter the solid product.", "Step 8: Wash the solid product with water and dry it under vacuum.", "Step 9: Recrystallize the solid product from ethanol to obtain the final product." ] }

CAS RN

384361-22-2

Molecular Formula

C16H10N2O3S

Molecular Weight

310.3

Purity

95

Origin of Product

United States

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